Acalabrutinib-D4 is a deuterated form of Acalabrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Acalabrutinib-D4 serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to the incorporation of deuterium, which can alter the chemical properties and metabolic pathways of the parent compound.
Acalabrutinib-D4 is classified as a synthetic organic compound. It is derived from Acalabrutinib, which was first approved for clinical use in 2017 by the United States Food and Drug Administration. The compound's structure is characterized by its ability to selectively inhibit BTK, a key enzyme in B-cell receptor signaling pathways that are crucial for the survival and proliferation of malignant B cells .
The synthesis of Acalabrutinib-D4 involves several key steps, typically starting from simpler organic precursors. The process includes:
The improved synthesis methods focus on minimizing the use of expensive purification techniques while maximizing yield .
Acalabrutinib-D4 has the molecular formula with a molar mass of approximately 465.517 g/mol. The structure features a 2-pyridylbenzamide moiety and an electrophilic 2-butynamide moiety that facilitate covalent binding to BTK .
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, impacting its pharmacokinetics without significantly changing its biological activity.
Acalabrutinib-D4 undergoes similar chemical reactions as Acalabrutinib but with modified kinetics due to the presence of deuterium. Notable reactions include:
These reactions are crucial for understanding how modifications in molecular structure can influence pharmacological properties.
Acalabrutinib-D4 acts primarily through the irreversible inhibition of BTK. By binding covalently to the active site of BTK, it prevents downstream signaling that promotes B-cell survival and proliferation. This action leads to:
The selectivity for BTK over other kinases contributes to its effectiveness as an anti-cancer agent.
Acalabrutinib-D4 exhibits several important physical and chemical properties:
These properties are essential for formulating the drug for clinical use and assessing its stability during storage .
Acalabrutinib-D4 is primarily utilized in research settings for:
Its unique properties make it an invaluable tool for advancing cancer research and improving therapeutic strategies against B-cell malignancies .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: